molecular formula C15H17BrN2O2 B2906928 5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide CAS No. 1444625-61-9

5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide

Cat. No. B2906928
CAS RN: 1444625-61-9
M. Wt: 337.217
InChI Key: DGVGHMBNNQZJQW-UHFFFAOYSA-N
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Description

5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In neuroscience, it has been shown to enhance the release of dopamine and inhibit the reuptake of serotonin, leading to increased neurotransmitter levels and improved synaptic transmission. In cancer research, it has been found to induce apoptosis and inhibit cell proliferation through the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt/mTOR pathways.
Biochemical and physiological effects
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific application and experimental conditions. In neuroscience, it has been found to improve cognitive function and memory retention in animal models, as well as reduce anxiety and depression-like behaviors. In cancer research, it has been shown to inhibit tumor growth and metastasis in various cancer cell lines and animal models, as well as enhance the efficacy of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide has several advantages for laboratory experiments, including its relatively simple synthesis method, high purity and stability, and diverse range of potential applications. However, there are also limitations to its use, including its relatively low solubility in water and certain organic solvents, as well as its potential toxicity and side effects at high doses.

Future Directions

There are several future directions for the study of 5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide, including further investigation of its mechanism of action and molecular targets, optimization of its pharmacokinetic and pharmacodynamic properties, and evaluation of its potential clinical applications in various diseases and disorders. Additionally, future research may explore the synthesis and evaluation of novel derivatives and analogs of this compound with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide involves the reaction of 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid with N-(1-cyano-2,2-dimethylpropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields the desired compound, which can be purified through recrystallization or column chromatography.

Scientific Research Applications

5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, it has been studied for its effects on neurotransmitter systems and neuronal signaling pathways. In cancer research, it has been evaluated for its anticancer properties and potential use as a chemotherapeutic agent.

properties

IUPAC Name

5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-15(2,3)13(7-17)18-14(19)11-8-20-12-5-4-9(16)6-10(11)12/h4-6,11,13H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVGHMBNNQZJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1COC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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